molecular formula C10H20ClN3 B12348470 N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride CAS No. 1856063-24-5

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride

Katalognummer: B12348470
CAS-Nummer: 1856063-24-5
Molekulargewicht: 217.74 g/mol
InChI-Schlüssel: ZKHVHAAHPRLOKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at adjacent positions. The presence of the hydrochloride group indicates that it is in its salt form, which often enhances its solubility in water and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of a pyrazole aldehyde with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like ethanol under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine
  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

1856063-24-5

Molekularformel

C10H20ClN3

Molekulargewicht

217.74 g/mol

IUPAC-Name

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-3-5-6-11-7-10-8-12-13(4-2)9-10;/h8-9,11H,3-7H2,1-2H3;1H

InChI-Schlüssel

ZKHVHAAHPRLOKH-UHFFFAOYSA-N

Kanonische SMILES

CCCCNCC1=CN(N=C1)CC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.